(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
Description
Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-12-15(25-17(18-12)19-6-2-3-7-19)16(21)20-9-14(10-20)26(22,23)11-13-5-4-8-24-13/h2-8,14H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCDVASTDMQTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 295.31 g/mol. It features a unique combination of a furan ring, an azetidine moiety, and thiazole, which contribute to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.31 g/mol |
| Purity | Typically ≥ 95% |
Synthesis
The synthesis of this compound can be achieved through several organic reactions, typically involving the following steps:
- Formation of Furan Intermediate : Sulfonylation of furan derivatives.
- Azetidine Formation : Reaction with azetidine derivatives.
- Thiazole Coupling : Final coupling with thiazole-containing compounds.
Antimicrobial Properties
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The structural characteristics of this compound suggest potential inhibition against various bacterial strains and fungi. For instance, studies have shown that similar compounds can exhibit activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Sulfonamides are also recognized for their anticancer properties. The compound's ability to interact with specific molecular targets involved in cancer cell proliferation could lead to its development as an anticancer agent. Preliminary studies have shown that derivatives with similar structures can inhibit tumor growth in vitro and in vivo models .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to active sites on enzymes crucial for bacterial survival or cancer cell metabolism.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways associated with disease progression.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of furan-based sulfonamides showed promising results against various pathogens, indicating that modifications in the sulfonamide structure could enhance activity against resistant strains .
- Anticancer Studies : In vitro tests demonstrated that related compounds inhibited the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs can be categorized based on core heterocycles and substituents:
Key Observations :
- Thiazole vs. Triazole Cores : The target compound’s thiazole core may confer greater metabolic stability compared to triazole-based analogs (e.g., ), as thiazoles are less prone to oxidative degradation .
- Sulfonyl Groups : The furan-2-ylmethyl sulfonyl group in the target compound could enhance solubility compared to phenylsulfonyl substituents (e.g., ), due to the polarizable oxygen atoms in the furan ring .
Computational and Spectroscopic Analysis
- Planarity and Conformation : highlights the use of single-crystal diffraction to confirm planar conformations in thiazole derivatives. The target compound’s azetidine sulfonyl group may introduce slight torsional strain, reducing planarity compared to fluorophenyl-substituted analogs .
Toxicity and Environmental Impact
No toxicity data are available for the target compound. Substituted thiazoles (e.g., zinc/lead compounds in TRI data) often require lifecycle assessments, suggesting similar scrutiny for the target molecule .
Q & A
Q. What structural analogs show improved pharmacokinetic profiles?
- Answer : Derivatives with bulkier azetidine substituents (e.g., cyclopropylmethyl) exhibit longer half-lives due to reduced CYP3A4 affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
